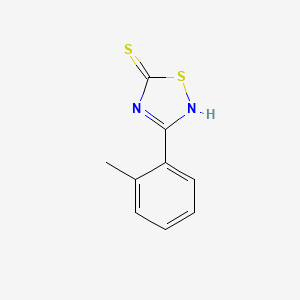

3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol” is a complex organic compound. The “o-Tolyl” part refers to a functional group related to toluene, with the general formula CH3C6H4−R . The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves organometallic catalysts . For instance, o-Tolyl benzonitrile (OTBN), a common building block for the synthesis of certain drug molecules, is synthesized using Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and related compounds. The “o-Tolyl” group indicates an ortho-substituted toluene derivative, which means the R group is attached to the adjacent carbon of the methyl group on the benzene ring . The “1,2,4-thiadiazole” part suggests a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Aplicaciones Científicas De Investigación

Corrosion Inhibition

The derivatives of 1,3,4-thiadiazoles, including 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol, have been investigated for their potential as corrosion inhibitors. These compounds have shown promising results in protecting mild steel in acidic environments. For instance, an AC impedance study highlighted the effectiveness of certain 1,3,4-thiadiazoles in mitigating corrosion, with the performance linked to their molecular structures as analyzed through quantum chemical parameters and Density Functional Theory (DFT) formalism (Bentiss et al., 2007).

Anticancer Activities

Some 1,3,4-thiadiazole compounds exhibit anticancer properties against various human cancer cell lines. A study presented a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles, which were analyzed for their cytotoxicity against six human cancer cell lines, showing significant anticancer activity. This suggests that this compound and its derivatives could be valuable in developing new anticancer drugs (Kumar et al., 2010).

Antimicrobial and Antifungal Activities

The broad spectrum of biological activities of 1,3,4-thiadiazole-based compounds includes antimicrobial and antifungal effects. Their action against a range of bacterial and fungal species marks them as potential candidates for the development of new antimicrobial and antifungal agents. This versatility in biological activity underscores the significance of researching this compound and similar compounds (Matysiak, 2015).

Application in Material Science

The immobilization of 1,3,4-thiadiazole derivatives onto surfaces for material science applications has been explored. One study focused on anchoring 5-amino-1,3,4-thiadiazole-thiol onto silica gel surfaces, demonstrating potential uses in creating functional materials with specific chemical properties. This research opens the door to applications in catalysis, adsorption, and sensor technologies (Prado et al., 2004).

Safety and Hazards

Direcciones Futuras

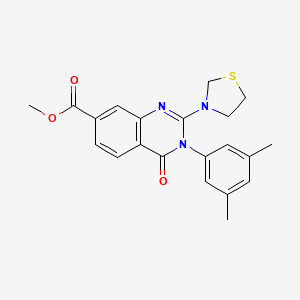

Quinazolinone and quinazoline derivatives, which are structurally related to “3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol”, have been extensively studied due to their diverse biological properties . Future research may focus on the development of novel antibiotics to treat drug-resistant bacterial strains, given the escalating need for such drugs .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and permeability .

Result of Action

Similar compounds have been shown to induce various cellular responses, potentially leading to changes in cell function and viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .

Propiedades

IUPAC Name |

3-(2-methylphenyl)-2H-1,2,4-thiadiazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRZZKBTNSCNME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=S)SN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2904417.png)

![ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904425.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2904426.png)

![4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B2904427.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2904428.png)

![N'-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2904430.png)

![6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B2904433.png)

![3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904438.png)